Cosmosiin, also known as apigenin 7-O-β-glucoside, is a naturally occurring flavone glycoside belonging to the flavonoid family. [, , , , , ] It is commonly found in various plants, including herbs, fruits, and vegetables. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Cosmosiin has garnered significant research interest due to its diverse biological activities, including antioxidant, anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective properties. [, , , , , , , , , , , , , , , , , , , ]
Apigetrin is classified as a flavonoid glycoside, specifically a derivative of apigenin. It is predominantly sourced from plants such as chamomile (Matricaria chamomilla), parsley (Petroselinum crispum), and celery (Apium graveolens) . The compound's structure consists of an apigenin backbone linked to a glucose molecule at the 7-position. This modification enhances its solubility and bioavailability compared to its aglycone form.
Apigetrin can be synthesized through several methods, primarily involving enzymatic glycosylation or chemical synthesis.
The molecular formula of apigetrin is , with a molecular weight of 432.38 g/mol. Its structure features:
The compound's three-dimensional conformation allows for interactions with various biological targets, enhancing its pharmacological potential .
Apigetrin participates in several chemical reactions relevant to its biological activity:
These reactions are crucial for understanding how apigetrin functions in biological systems and its potential therapeutic applications .
Apigetrin exhibits various mechanisms of action that contribute to its biological effects:
These mechanisms highlight the compound's potential in treating various diseases, including cancer and metabolic disorders.
Apigetrin is characterized by several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications .
Apigetrin has diverse applications in scientific research and medicine:
The versatility of apigetrin makes it a valuable compound for further exploration in therapeutic contexts .
Apigetrin triggers programmed cell death through both extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways, demonstrating remarkable tissue-specificity in mechanism activation.
Apigetrin activates the extrinsic apoptosis pathway by upregulating death ligands and receptors, particularly in gastrointestinal and hepatic cancers. In HepG2 hepatocellular carcinoma cells, apigetrin significantly increases Fas ligand (FasL) expression, triggering the formation of the Death-Inducing Signaling Complex (DISC). This complex recruits and activates caspase-8 through autocatalytic cleavage. Activated caspase-8 subsequently cleaves executioner caspases (caspase-3/7) and the DNA repair enzyme PARP, culminating in DNA fragmentation and cell death. Crucially, apigetrin does not affect intrinsic pathway markers like caspase-9 in HepG2 cells, indicating exclusive reliance on extrinsic signaling in this cell type [6]. Similarly, in gastric cancer (AGS) cells, apigetrin elevates mRNA and protein levels of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) receptors, further amplifying the caspase activation cascade through death receptor clustering [2] [9].
Table 1: Apigetrin-Induced Extrinsic Apoptosis Markers
Cancer Cell Type | Death Receptor/Ligand | Caspases Activated | Downstream Effectors |
---|---|---|---|
HepG2 (Liver) | FasL ↑↑ | Caspase-8, -3, -7 | PARP cleavage |
AGS (Gastric) | TRAIL-R1/R2 ↑↑ | Caspase-8, -3 | PARP cleavage |
Hep3B (Liver) | TNFα ↑↑ | Caspase-3 | Chromatin condensation |
The intrinsic apoptosis pathway is engaged through apigetrin’s modulation of Bcl-2 family proteins, shifting the balance toward mitochondrial outer membrane permeabilization (MOMP). In gastric cancer models, apigetrin downregulates the anti-apoptotic proteins Bcl-2 and Bcl-xL while upregulating pro-apoptotic Bax and Bak. This altered Bax/Bcl-2 ratio facilitates cytochrome c release from mitochondria into the cytosol. Cytochrome c then activates the apoptosome complex (Apaf-1/caspase-9), initiating the caspase cascade. Mitochondrial permeability transition is further enhanced through reactive oxygen species (ROS)-mediated disruption of membrane integrity. Notably, apigetrin’s intrinsic pathway activation shows cell-type specificity, with gastric cancers exhibiting both intrinsic and extrinsic activation, while HepG2 liver cancer relies predominantly on extrinsic signaling [1] [9] [7].
Beyond apoptosis, apigetrin induces programmed necroptosis, particularly in apoptosis-resistant cancer phenotypes. In Hep3B hepatocellular carcinoma cells, apigetrin (100 μM) significantly upregulates phosphorylated Receptor-Interacting Protein Kinase 3 (p-RIP3) and phosphorylated Mixed Lineage Kinase Domain-Like Protein (p-MLKL). Activated RIP3 phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane. This causes membrane disruption, ion influx, and inflammatory cell death characterized by cytoplasmic vacuolation, organelle swelling, and plasma membrane rupture—distinct from apoptotic morphology. This pathway provides a critical cell death alternative when caspase-dependent apoptosis is compromised. The necroptotic effect is dose-dependent and coincides with increased tumor necrosis factor-alpha (TNFα) expression, suggesting TNFα-mediated initiation of the pathway [5].
Table 2: Key Necroptosis Markers Regulated by Apigetrin
Molecular Target | Effect of Apigetrin | Functional Consequence |
---|---|---|
RIP3 | Phosphorylation ↑↑ | Necrosome complex formation |
MLKL | Phosphorylation ↑↑ | Plasma membrane disruption |
TNFα | Expression ↑↑ | Initiation of necroptotic signaling |
Caspase-8 | Unchanged | Bypass of apoptotic blockade |
Apigetrin exerts profound oxidative stress across multiple cancer types, primarily through disruption of mitochondrial electron transport and inhibition of antioxidant enzymes. In gastric (AGS), liver (Hep3B), and bladder cancer models, apigetrin treatment generates intracellular ROS in a dose-dependent manner. At 50-100 μM concentrations, ROS levels increase 2-4 fold, overwhelming cellular redox buffering capacity. This oxidative stress drives DNA damage, lipid peroxidation, and protein carbonylation, contributing to genomic instability and organelle dysfunction. ROS also serve as critical signaling molecules: In gastric cancer, ROS inhibit the STAT3/JAK2 pathway, while in Hep3B cells, they facilitate TNFα-mediated necroptosis. Antioxidant pretreatment (e.g., N-acetylcysteine) universally blocks apigetrin-induced cytotoxicity, confirming ROS as a central mediator [1] [3] [5].
Apigetrin induces cytoprotective or cytotoxic autophagy depending on cellular context, primarily through endoplasmic reticulum (ER) stress and PI3K/AKT/mTOR pathway inhibition.
In AGS gastric cancer cells, apigetrin triggers ER stress by disrupting calcium homeostasis and protein folding, evidenced by increased GRP78 and GRP94 expression. This activates the unfolded protein response (UPR), upregulating autophagy-related proteins Beclin-1 and LC3B-II while accumulating the autophagy substrate p62/SQSTM1. Simultaneously, apigetrin inhibits phosphorylation of PI3K, AKT, and mTOR—key regulators of autophagy induction. mTOR suppression releases its inhibition of ULK1, initiating autophagosome formation. The resulting autophagy potentiates apoptosis, as co-treatment with autophagy inhibitors (3-MA) significantly reduces apigetrin-induced cell death. This dual-pathway effect—ER stress-mediated autophagy initiation coupled with PI3K/AKT/mTOR inhibition—creates a self-amplifying cycle of cellular stress that culminates in cell death [2] [3] [4].
Table 3: Autophagy Regulation by Apigetrin via Key Pathways
Molecular Pathway | Apigetrin-Induced Change | Autophagy Marker | Functional Outcome |
---|---|---|---|
ER Stress | GRP78 ↑, GRP94 ↑ | p62/SQSTM1 accumulation | Autophagic flux impairment |
PI3K/AKT/mTOR Inhibition | p-PI3K ↓, p-AKT ↓, p-mTOR ↓ | LC3B-II conversion ↑↑ | Autophagosome formation |
Downstream Targets | ULK1 activation | Beclin-1 ↑↑ | Autophagy initiation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1